Diethyl propylmalonate

Description

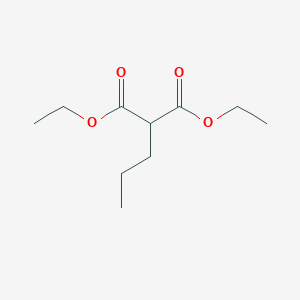

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRSDGHTSMJICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176018 | |

| Record name | Diethyl propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-48-6 | |

| Record name | Propanedioic acid, 2-propyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl propylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL PROPYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl propylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl Propylmalonate (CAS 2163-48-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl propylmalonate (CAS 2163-48-6), a key chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its significant applications, particularly in the field of drug development. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical industry, offering in-depth information to support their research and development activities.

Introduction

This compound, also known as propanedioic acid, propyl-, diethyl ester, is a diester derivative of malonic acid.[1] Its chemical structure, featuring a propyl group on the alpha-carbon of diethyl malonate, makes it a versatile building block in organic synthesis. The reactivity of the alpha-proton allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide will cover the fundamental aspects of this compound, from its synthesis to its applications, with a focus on providing practical, technical information for laboratory and industrial use.

Chemical and Physical Properties

This compound is a colorless oil at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2163-48-6 | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Boiling Point | 221-222 °C (lit.) | [2] |

| Density | 0.987 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.418 (lit.) | [2] |

| Solubility | Soluble in Dichloromethane, Ethanol (B145695), and Ethyl Acetate. | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data Summary | Reference(s) |

| ¹H NMR | Data available from spectral databases. | [1] |

| ¹³C NMR | Data available from spectral databases. | |

| Mass Spectrometry | Experimental GC-MS data available. | [1] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [1] |

| Raman Spectroscopy | Data available. | [1] |

Table 3: Safety and Hazard Information

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [3] |

| Storage Class | 10 - Combustible liquids | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a propyl halide.

Reaction Principle

The malonic ester synthesis relies on the acidity of the α-hydrogens of diethyl malonate, which can be deprotonated by a moderately strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide, such as 1-bromopropane (B46711), in a bimolecular nucleophilic substitution (SN2) reaction to form the C-alkylated product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for malonic ester synthesis.

Materials:

-

Diethyl malonate

-

1-Bromopropane

-

Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol with stirring to prepare a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.

-

Alkylation: To the stirred solution of the diethyl malonate enolate, add 1-bromopropane (1.05 equivalents) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of several classes of pharmaceuticals, most notably barbiturates and anticonvulsants like valproic acid.

Synthesis of Barbiturates

Substituted malonic esters are key precursors in the synthesis of barbiturates, which are a class of drugs that act as central nervous system depressants.[4] The synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base.

Synthesis of Valproic Acid

Diethyl malonate is a starting material for the synthesis of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The synthesis involves a double alkylation of diethyl malonate with a propyl halide, followed by hydrolysis and decarboxylation.[5]

Experimental Protocol: Synthesis of Diethyl Dipropylmalonate (Precursor to Valproic Acid)

This protocol outlines the dialkylation of diethyl malonate to form the precursor to valproic acid.

Materials:

-

Diethyl malonate

-

1-Bromopropane

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

First Alkylation: Follow steps 1-3 of the protocol for the synthesis of this compound.

-

Second Alkylation: To the reaction mixture containing this compound, add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopropane. Heat the mixture to reflux for an additional 2-4 hours.

-

Work-up and Purification: Follow steps 4-7 of the protocol for the synthesis of this compound to isolate and purify the diethyl dipropylmalonate.

Other Synthetic Applications

Synthesis of Propylacrylic Acid

This compound can be used in the synthesis of propylacrylic acid (PAA).[2] This transformation typically involves a Knoevenagel condensation or a similar reaction pathway.

Conclusion

This compound (CAS 2163-48-6) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis via malonic ester alkylation and its utility as a precursor for important drugs like barbiturates and valproic acid underscore its importance. This technical guide has provided a detailed overview of its properties, synthesis, and applications, offering a practical resource for scientists and researchers in the field.

References

Diethyl Propylmalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl propylmalonate is a vital diester of malonic acid, serving as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its unique chemical structure, featuring an active methylene (B1212753) group flanked by two ester functionalities, allows for a wide range of chemical transformations. This guide provides an in-depth overview of this compound, including its chemical structure, formula, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in drug development, with a focus on the synthesis of barbiturates and anticonvulsant agents.

Chemical Structure and Formula

This compound, systematically named diethyl 2-propylpropanedioate, is a derivative of malonic acid where the two carboxylic acid groups are esterified with ethanol (B145695) and a propyl group is attached to the α-carbon.

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 221-222 °C | |

| Density | 0.987 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.418 | |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol, ether, chloroform, and benzene. | |

| ¹H NMR | Spectral data available | [1] |

| ¹³C NMR | Spectral data available | [1] |

| Infrared (IR) Spectroscopy | Spectral data available | [1][4] |

| Mass Spectrometry (MS) | Spectral data available | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a propyl halide.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add clean sodium metal to absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide. The reaction is exothermic and should be cooled in an ice bath.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The formation of the sodium salt of diethyl malonate will occur.

-

Alkylation: Add 1-bromopropane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the completion of the alkylation reaction.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Spectroscopic Analysis

A detailed analysis of the spectroscopic data is crucial for the confirmation of the structure and purity of the synthesized this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl and ethyl groups. The methine proton on the α-carbon will appear as a triplet. The methylene protons of the ethyl groups will appear as quartets, and the methyl protons as triplets. The protons of the propyl group will exhibit their characteristic splitting patterns.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the α-carbon, and the carbons of the propyl and ethyl groups. The carbonyl carbons are the most deshielded, appearing furthest downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester groups.[5][6] The C-O stretching vibrations will appear in the region of 1000-1300 cm⁻¹. The various C-H stretching and bending vibrations will also be present.[5][6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 202. Common fragmentation patterns for esters include the loss of an ethoxy group (-OC₂H₅, m/z = 157) and the loss of a carboethoxy group (-COOC₂H₅, m/z = 129).[7][8]

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds, primarily due to the reactivity of the malonic ester framework.

Synthesis of Barbiturates

Substituted malonic esters are key precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[9] The synthesis involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide.[9] By using this compound, and performing a second alkylation, various 5,5-disubstituted barbituric acids can be synthesized, which have applications as sedatives, hypnotics, and anticonvulsants.[9][10]

Synthesis of Anticonvulsant Drugs

This compound is a precursor in the synthesis of the anticonvulsant drug valproic acid (2-propylpentanoic acid) and its analogues.[11][12] The synthesis involves the dialkylation of diethyl malonate with two propyl groups, followed by hydrolysis and decarboxylation to yield valproic acid.[11][12][13][14][15] The synthesis of analogues of valproic acid, which may have improved therapeutic profiles, can also be achieved using appropriately substituted malonic esters.[16]

Workflow and Pathway Diagrams

Synthesis of this compound via Malonic Ester Synthesis

Caption: Malonic ester synthesis of this compound.

General Pathway to Barbiturates from this compound

Caption: General synthesis of barbiturates from this compound.

References

- 1. This compound | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound(2163-48-6) IR Spectrum [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]

- 14. CN105622390A - Synthesis process for sodium valproate - Google Patents [patents.google.com]

- 15. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]

- 16. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Diethyl propylmalonate.

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Propylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visualizations to support laboratory applications and theoretical understanding.

Physical Properties

This compound is a colorless liquid with properties that have been well-characterized.[1][2][3][4][5] These properties are crucial for its handling, storage, and application in various chemical syntheses. A summary of its key physical constants is provided in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2][4][6] |

| Molecular Weight | 202.25 g/mol | [1][2][4][6] |

| Appearance | Clear, colorless liquid/oil | [2][5] |

| Boiling Point | 221-222 °C (at 760 mmHg) | [1][4] |

| Density | 0.987 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.418 | [1][4][5] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [1][4] |

| Solubility | Insoluble in water. Soluble in dichloromethane, ethanol, and ethyl acetate. | [2][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the ester functional groups and the acidic α-hydrogen. This structure allows for a range of important chemical transformations, most notably in the synthesis of carboxylic acids and other functionalized molecules.

Enolate Formation and Alkylation (Malonic Ester Synthesis)

One of the most significant reactions involving this compound is its use in the malonic ester synthesis. The methylene (B1212753) proton positioned between the two carbonyl groups is acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion.[7] This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to form a C-alkylated derivative. This process can be repeated to introduce a second alkyl group.[7]

Caption: General workflow of the malonic ester synthesis.

Hydrolysis and Decarboxylation

Following alkylation, the resulting substituted diethyl malonate can be hydrolyzed to the corresponding dicarboxylic acid using aqueous acid and heat.[7] The substituted malonic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield a substituted carboxylic acid.[7]

Other Reactions

This compound can participate in various other reactions typical of esters and compounds with active methylene groups. These include transesterification in the presence of other alcohols and condensation reactions.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet) and the propyl group (triplet, sextet, and triplet), as well as a characteristic signal for the α-hydrogen. | [8] |

| ¹³C NMR | Resonances for the carbonyl carbons, the α-carbon, and the carbons of the ethyl and propyl groups. | [8][9] |

| Infrared (IR) Spectroscopy | Strong absorption band characteristic of the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and C-H stretching vibrations. | [8] |

| Mass Spectrometry (MS) | The mass spectrum shows fragmentation patterns corresponding to the loss of ethoxy and other alkyl groups. A prominent peak corresponds to the loss of the diethyl malonate moiety (M-159). | [8][10] |

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Caption: Workflow for determining the boiling point.

Determination of Density

The density of this compound can be determined by accurately measuring the mass of a known volume.

Caption: Workflow for determining density.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.

Caption: Workflow for determining the refractive index.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. This compound 99 2163-48-6 [sigmaaldrich.com]

- 5. This compound | 2163-48-6 [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethyl dipropylmalonate | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Diethyl Propylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key literature and methodologies for the synthesis of diethyl propylmalonate. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of substituted carboxylic acids and various pharmaceuticals. The primary and most established method for its synthesis is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a propyl halide. This document details the fundamental reaction, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Core Synthetic Pathway: The Malonic Ester Synthesis

The synthesis of this compound is a classic example of the malonic ester synthesis. This method leverages the acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing ester groups. The general process involves three key steps:

-

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to deprotonate the α-carbon and form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

-

Nucleophilic Alkylation: The enolate ion then undergoes a nucleophilic substitution reaction (SN2) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. This step forms the new carbon-carbon bond, resulting in the desired this compound.

-

Work-up and Purification: The reaction mixture is then worked up to remove byproducts and unreacted starting materials. Purification is typically achieved through distillation under reduced pressure.

A potential side reaction in this synthesis is dialkylation, where the initially formed this compound is itself deprotonated and reacts with another molecule of the propyl halide to form diethyl dipropylmalonate. Careful control of reaction conditions, such as the stoichiometry of the reactants, can minimize this side product.

Key Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and the general laboratory procedure, the following diagrams are provided.

Caption: Reaction pathway for the synthesis of this compound via malonic ester synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various literature sources for the alkylation of diethyl malonate. While specific yields for this compound can vary, these examples provide a comparative basis for expected outcomes.

Table 1: Reagent Stoichiometry and Yields for Malonic Ester Alkylations

| Alkyl Halide | Base | Diethyl Malonate (molar eq.) | Alkyl Halide (molar eq.) | Base (molar eq.) | Solvent | Yield (%) | Reference |

| n-Butyl Bromide | Sodium Ethoxide | 1.03 | 1.0 | 1.0 | Ethanol | 80-90 | Organic Syntheses, Coll. Vol. 1, p.250 (1941) |

| Methyl Bromide | Sodium Ethoxide | 1.0 | 1.05 | 1.0 | Ethanol | 79-83 | Organic Syntheses, Coll. Vol. 2, p.279 (1943) |

| n-Propyl Bromide | Sodium Methylate | 1.0 | 1.53 | 1.07 | Ethanol | High (not specified) | DE2853732A1 |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Boiling Point | 221-222 °C |

| Density | 0.987 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.418 |

| CAS Number | 2163-48-6 |

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures in Organic Syntheses for similar alkylations.

Materials:

-

Diethyl malonate

-

1-Bromopropane (or 1-Iodopropane)

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Apparatus for reflux and distillation

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel, place absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 1-bromopropane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by distillation. To the residue, add water and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.

Safety Precautions:

-

Sodium metal is highly reactive with water and should be handled with care.

-

1-Bromopropane is a flammable and potentially toxic liquid.

-

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

This guide provides a foundational understanding and practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. Researchers are encouraged to consult the primary literature for more detailed studies and variations of this fundamental organic transformation.

Spectroscopic Profile of Diethyl Propylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for diethyl propylmalonate, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.19 | Quartet | 7.1 | 4H | O-CH₂ -CH₃ |

| 3.32 | Triplet | 7.4 | 1H | CH₂-CH (COOEt)₂ |

| 1.89 | Multiplet | 2H | CH₂-CH₂ -CH(COOEt)₂ | |

| 1.35 | Sextet | 7.4 | 2H | CH₂ -CH₃ (propyl) |

| 1.25 | Triplet | 7.1 | 6H | O-CH₂-CH₃ |

| 0.92 | Triplet | 7.3 | 3H | CH₃ -CH₂ (propyl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.2 | C =O |

| 61.3 | O-C H₂-CH₃ |

| 51.7 | CH₂-C H(COOEt)₂ |

| 33.8 | C H₂-CH(COOEt)₂ |

| 20.2 | C H₂-CH₃ (propyl) |

| 14.1 | O-CH₂-C H₃ |

| 13.8 | C H₃-CH₂ (propyl) |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965, 2938, 2876 | Strong | C-H stretch (alkane) |

| 1734 | Strong | C=O stretch (ester) |

| 1466 | Medium | C-H bend (alkane) |

| 1368 | Medium | C-H bend (alkane) |

| 1258, 1153, 1032 | Strong | C-O stretch (ester) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS). For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and coupling constants are measured to determine the connectivity of protons on adjacent carbons.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.

-

Sample Preparation (Neat Liquid): As this compound is a liquid, the spectrum is conveniently obtained as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are gently pressed together to create a uniform thin film.

-

Data Acquisition: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide. The sample holder with the prepared salt plates is then placed in the spectrometer's beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption bands corresponding to the vibrational modes of the functional groups in this compound. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical sample like this compound.

Caption: General workflow for spectroscopic analysis.

The Genesis of a Cornerstone Reaction: A Technical History of the Malonic Ester Synthesis

For Immediate Release

A foundational pillar in the edifice of synthetic organic chemistry, the malonic ester synthesis, has empowered chemists for over a century to construct a vast array of carboxylic acids with remarkable precision. This in-depth technical guide delves into the historical roots of this pivotal reaction, presenting its discovery, key variations, and the experimental protocols that defined its early applications. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and practical evolution of this indispensable synthetic tool.

Discovery and Early History

The journey to the malonic ester synthesis began with the initial preparation of its parent acid. In 1858, the French chemist Victor Dessaignes first synthesized malonic acid through the oxidation of malic acid. However, the true synthetic potential of this dicarboxylic acid's esters would not be fully realized for several decades.

While a single definitive "discovery" of the general malonic ester synthesis for producing acyclic substituted acetic acids is not clearly attributed to one individual in the historical record, its principles were established as a cornerstone of organic synthesis during the late 19th century. The reaction's power lies in the enhanced acidity of the α-protons of diethyl malonate, a feature that allows for its facile conversion into a nucleophilic enolate, which can then be alkylated.

A significant and well-documented advancement in the application of this chemistry was the development of the Perkin alicyclic synthesis by William Henry Perkin Jr. in 1883. His work, published in Berichte der deutschen chemischen Gesellschaft, demonstrated the intramolecular alkylation of sodiomalonic ester with dihaloalkanes to form cyclic compounds, a landmark achievement in the synthesis of strained ring systems that were previously thought to be inaccessible.[1] This intramolecular variant provided early and compelling evidence of the broad utility of the malonic ester as a versatile building block.

The Core Chemical Transformation

The malonic ester synthesis, in its most fundamental form, is a multi-step process that converts an alkyl halide into a carboxylic acid with two additional carbon atoms. The overall transformation can be summarized as follows:

The synthesis is prized for its reliability and the relative ease of execution, which has contributed to its enduring popularity in both academic and industrial laboratories.

Key Experimental Protocols

The following protocols are based on historical accounts and modern standardized procedures, providing a detailed look at the practical execution of the malonic ester synthesis.

General Synthesis of a Mono-substituted Acetic Acid

This protocol describes the synthesis of a generic mono-alkylated acetic acid from diethyl malonate and a primary alkyl halide.

Experimental Protocol:

-

Enolate Formation: In a flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol (B145695) to generate a solution of sodium ethoxide. Diethyl malonate is then added to the cooled solution, resulting in the formation of the sodiomalonic ester enolate.

-

Alkylation: The primary alkyl halide is added dropwise to the solution of the enolate. The reaction mixture is then heated to reflux to drive the SN2 reaction to completion.

-

Hydrolysis: After cooling, water is added, and the ethanol is removed by distillation. A solution of sodium or potassium hydroxide (B78521) is then added, and the mixture is heated to saponify the ester groups to the corresponding dicarboxylate salt.

-

Acidification and Decarboxylation: The alkaline solution is cooled and acidified with a strong mineral acid, such as sulfuric or hydrochloric acid. The resulting substituted malonic acid is then heated, which induces decarboxylation to yield the final substituted acetic acid. The product is then isolated by extraction and purified by distillation.

Perkin Alicyclic Synthesis of Cyclobutanecarboxylic Acid

This protocol is adapted from the principles described by William Henry Perkin Jr. for the synthesis of a four-membered ring.

Experimental Protocol:

-

Enolate Formation: A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.

-

Cyclization: Diethyl malonate and 1,3-dibromopropane (B121459) are added to the sodium ethoxide solution. The mixture is heated to reflux, initiating an intermolecular alkylation followed by an intramolecular cyclization to form diethyl 1,1-cyclobutanedicarboxylate.

-

Hydrolysis and Decarboxylation: The resulting cyclic diester is saponified with a strong base, followed by acidification to yield 1,1-cyclobutanedicarboxylic acid. This di-acid is then carefully heated to induce decarboxylation, affording cyclobutanecarboxylic acid. The final product is purified by distillation.

Quantitative Data from Early Syntheses

The yields of the malonic ester synthesis in its early applications varied depending on the substrate and the specific conditions employed. The following table summarizes representative yields for key transformations.

| Starting Alkyl Halide | Product | Reported Yield (%) | Reference |

| Ethyl Iodide | Butyric Acid | Good | General 19th Century Procedures |

| Isobutyl Iodide | Isovaleric Acid | Good | General 19th Century Procedures |

| 1,3-Dibromopropane | Cyclobutanecarboxylic Acid | Not explicitly stated in 1883 paper, but successful synthesis reported | Perkin Jr., 1883[1] |

| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | Good | Perkin Jr., 1883[1] |

Note: Specific quantitative yields from the earliest publications are often not reported with the precision of modern standards. The term "good" was frequently used to indicate a successful and practical transformation.

Mechanistic Pathways and Logical Relationships

The malonic ester synthesis proceeds through a well-defined sequence of reactions. The following diagrams illustrate the logical flow of the general synthesis and its common variations.

The synthesis can be readily adapted to produce di-substituted acetic acids by repeating the deprotonation and alkylation steps.

Conclusion

The malonic ester synthesis represents a classic example of how the understanding of fundamental principles of reactivity, such as the acidity of α-protons, can be leveraged to create powerful and versatile synthetic methodologies. From its 19th-century origins to its modern-day applications in the synthesis of complex molecules, including pharmaceuticals and natural products, this reaction has remained an indispensable tool in the arsenal (B13267) of the organic chemist. Its historical development, particularly the pioneering work on alicyclic systems, underscores the ingenuity and spirit of exploration that has driven the field of organic synthesis forward.

References

Methodological & Application

Standard Protocol for the Synthesis of Diethyl Propylmalonate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl propylmalonate is a valuable diester in organic synthesis, frequently employed as a key intermediate in the production of various pharmaceuticals and other complex organic molecules. Its structure allows for further functionalization, making it a versatile building block. The standard method for its synthesis is the malonic ester synthesis, which involves the alkylation of diethyl malonate. This protocol details a standard laboratory procedure for the synthesis of this compound via the alkylation of diethyl malonate with 1-bromopropane (B46711), utilizing sodium ethoxide as the base.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 1-bromopropane, in an SN2 reaction to form the desired this compound.[1][2]

Quantitative Data Summary

The following table summarizes the typical quantities and properties of the reactants and the product involved in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mol) | Volume (mL) | Mass (g) | Density (g/mL) | Boiling Point (°C) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 0.25 | 42.5 | 40.0 | 0.941 | 199 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.25 | - | 17.0 | - | - |

| 1-Bromopropane | C₃H₇Br | 122.99 | 0.25 | 23.5 | 30.75 | 1.31 | 71 |

| Ethanol (B145695) (solvent) | C₂H₅OH | 46.07 | - | 250 | - | 0.789 | 78 |

| This compound | C₁₀H₁₈O₄ | 202.25 | - | - | - | 0.987 | 221-222[3] |

Experimental Protocol

This protocol is adapted from the general procedure for malonic ester synthesis.[1][2]

4.1. Materials and Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Diethyl malonate

-

Sodium ethoxide

-

1-Bromopropane

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Boiling chips

4.2. Procedure

-

Preparation of the Sodium Enolate: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place sodium ethoxide (17.0 g, 0.25 mol) and anhydrous ethanol (250 mL). Stir the mixture until the sodium ethoxide is completely dissolved.

-

Formation of the Malonate Enolate: Add diethyl malonate (40.0 g, 0.25 mol) dropwise to the sodium ethoxide solution with continuous stirring. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 15-20 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 1-bromopropane (30.75 g, 0.25 mol) dropwise to the reaction mixture through the dropping funnel. After the addition is complete, heat the mixture to reflux using a heating mantle and continue to stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the resulting residue, add 100 mL of water to dissolve the sodium bromide salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash them with saturated aqueous sodium chloride solution (brine) (2 x 50 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 110-112 °C at 15 mmHg. The boiling point at atmospheric pressure is 221-222 °C.[3]

-

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its refractive index.

Safety Precautions

-

Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes. It is also moisture-sensitive.

-

Diethyl malonate and 1-bromopropane are irritants.

-

Ethanol and diethyl ether are highly flammable. All heating should be done using a heating mantle in a well-ventilated fume hood. No open flames should be present.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of Diethyl Propylmalonate in Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of diethyl propylmalonate in malonic ester synthesis, a cornerstone method for the preparation of substituted carboxylic acids. This document outlines the chemical principles, experimental protocols, and quantitative data for the synthesis of this compound and its subsequent conversion to pentanoic acid.

Introduction

The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the synthesis of carboxylic acids. The process involves the alkylation of a malonic ester, such as diethyl malonate, at the carbon atom alpha to both carbonyl groups, followed by hydrolysis and decarboxylation. This methodology allows for the formation of a new carbon-carbon bond, extending the carbon chain of the alkylating agent by two carbons. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.

The overall synthetic pathway involves three main stages:

-

Enolate Formation: Deprotonation of diethyl malonate using a strong base to form a nucleophilic enolate.

-

Alkylation: Nucleophilic attack of the enolate on an alkyl halide (in this case, a propyl halide) to yield this compound.

-

Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the corresponding carboxylic acid with the loss of carbon dioxide.

Data Presentation

The following tables summarize the quantitative data for the key reactants and products in the synthesis of this compound and its conversion to pentanoic acid.

Table 1: Reactants and Product for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.055 | 199 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.868 | - |

| 1-Bromopropane (B46711) | C₃H₇Br | 122.99 | 1.354 | 71 |

| This compound | C₁₀H₁₈O₄ | 202.25 | 0.987 | 221-222 |

Table 2: Reactants and Product for the Synthesis of Pentanoic Acid

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| This compound | C₁₀H₁₈O₄ | 202.25 | 0.987 | 221-222 |

| Potassium Hydroxide (B78521) | KOH | 56.11 | 2.044 | 1327 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | 337 |

| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 0.939 | 186 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to pentanoic acid.

Protocol 1: Synthesis of this compound via Alkylation of Diethyl Malonate

This protocol is adapted from a verified procedure for a similar alkylation and outlines the synthesis of this compound from diethyl malonate and 1-bromopropane.[1]

Materials:

-

Sodium (35 g, 1.52 gram atoms)

-

Absolute Ethanol (B145695) (700 mL)

-

Diethyl Malonate (250 g, 1.56 moles)

-

1-Bromopropane (188 g, 1.53 moles)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

2-L three-necked round-bottomed flask

-

Reflux condenser with a calcium chloride tube

-

Mercury-sealed stirrer

-

Dropping funnel

-

Heating mantle or steam cone

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-L three-necked round-bottomed flask equipped with a reflux condenser, add 700 mL of absolute ethanol. Carefully add 35 g of sodium in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

-

Enolate Formation: Once all the sodium has dissolved to form a clear solution of sodium ethoxide, place the flask on a heating mantle and fit it with a stirrer, dropping funnel, and reflux condenser. Heat the solution and add 250 g of diethyl malonate in a steady stream with stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 188 g of 1-bromopropane through the dropping funnel at a rate that maintains a gentle reflux due to the heat of the reaction.

-

Reaction Completion: After the addition of 1-bromopropane is complete, continue to stir and reflux the mixture for 2-3 hours to ensure the reaction goes to completion.[2]

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol by distillation under reduced pressure.

-

Extraction: To the residue, add 200 mL of water and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper ester layer. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the ester layer and the ether extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and distill the filtrate under reduced pressure to obtain pure this compound. The expected yield is in the range of 80-85%.

Protocol 2: Synthesis of Pentanoic Acid via Hydrolysis and Decarboxylation of this compound

This protocol details the conversion of this compound to pentanoic acid.[3]

Materials:

-

This compound (e.g., 0.5 moles, 101.13 g)

-

Potassium Hydroxide (112 g, 2.0 moles)

-

Water (112 mL)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

1-L three-necked round-bottomed flask

-

Reflux condenser

-

Stirrer

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Saponification (Hydrolysis): In a 1-L three-necked round-bottomed flask, dissolve 112 g of potassium hydroxide in 112 mL of water. To the hot solution, add 0.5 moles of this compound in a steady stream with vigorous stirring. Heat the mixture to reflux for 5 hours to ensure complete hydrolysis of the ester.

-

Removal of Ethanol: After reflux, arrange the apparatus for distillation and remove the ethanol formed during the reaction.

-

Acidification and Decarboxylation: Cool the residue in an ice bath and slowly add concentrated sulfuric acid with stirring until the solution is strongly acidic. Heat the acidified mixture to reflux for approximately 3 hours. An oily layer of pentanoic acid will form.

-

Isolation: Cool the mixture and transfer it to a separatory funnel. Separate the upper layer of pentanoic acid. Extract the aqueous layer with diethyl ether to recover any dissolved product.

-

Purification: Combine the pentanoic acid layer with the ether extracts. Wash with a small amount of water and then dry over anhydrous magnesium sulfate. Filter to remove the drying agent and distill the filtrate to obtain pure pentanoic acid. The expected yield is typically in the range of 60-70%.

Visualizations

The following diagrams illustrate the key processes in the malonic ester synthesis using this compound.

Caption: Overall workflow of malonic ester synthesis.

Caption: Experimental workflow for the synthesis.

Caption: Key stages of the synthesis.

References

Application Notes and Protocols: Synthesis of Pentanoic Acid from Diethyl Propylmalonate

Introduction

Diethyl propylmalonate is a valuable precursor in organic synthesis, particularly in the formation of substituted carboxylic acids. The malonic ester synthesis provides a reliable method for the alkylation of the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. In this application note, we detail the conversion of this compound to pentanoic acid. It is important to note that while the user requested information on the synthesis of "propylacrylic acid," the hydrolysis and decarboxylation of this compound yields pentanoic acid. Propylacrylic acid, such as 2-propyl-2-pentenoic acid, is a different molecule and would be synthesized via an alternative route.

This document provides two established protocols for the synthesis of pentanoic acid from this compound: the traditional two-step saponification and decarboxylation, and the one-pot Krapcho decarboxylation. These methods are broadly applicable in research and development for the synthesis of fine chemicals and pharmaceutical intermediates.

Reaction Principle

The overall transformation of this compound to pentanoic acid involves two key chemical steps:

-

Hydrolysis (Saponification): The two ester groups of this compound are hydrolyzed, typically under basic conditions, to form the corresponding dicarboxylate salt. Subsequent acidification yields the unstable propylmalonic acid.

-

Decarboxylation: Upon heating, the β-dicarboxylic acid (propylmalonic acid) readily loses a molecule of carbon dioxide to furnish the final product, pentanoic acid.

Alternatively, the Krapcho decarboxylation provides a one-pot method where a salt in a dipolar aprotic solvent facilitates both the dealkoxycarbonylation and decarboxylation.

Quantitative Data Summary

| Starting Material | Product | Method | Reagents | Reaction Conditions | Yield (%) |

| Ethyl sec-butylmalonate | 3-Methylpentanoic acid | Traditional | 1. KOH, H₂O2. H₂SO₄, H₂O | Reflux | 62-65[1] |

| This compound | Pentanoic Acid | Traditional (Predicted) | 1. KOH, H₂O2. H₂SO₄, H₂O | Reflux | 60-70 (Estimated) |

| This compound | Pentanoic Acid | Krapcho (Predicted) | LiCl, DMSO, H₂O | High Temperature (e.g., 150-180 °C) | >70 (Estimated) |

Experimental Protocols

Method 1: Traditional Two-Step Hydrolysis and Decarboxylation

This protocol is adapted from a procedure for a similar substrate and outlines the saponification of the ester followed by acidic decarboxylation.

Materials and Equipment:

-

This compound

-

Potassium hydroxide (B78521) (KOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus (magnetic stirrer or mechanical stirrer)

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part 1: Saponification (Hydrolysis)

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of potassium hydroxide in water (e.g., a 50% w/v solution). Use a molar excess of KOH (at least 2.2 equivalents) relative to the this compound.

-

Heat the KOH solution to a gentle reflux.

-

Slowly add the this compound to the hot KOH solution via a dropping funnel. The heat generated from the saponification reaction should help maintain the reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete hydrolysis of the ester.

-

After reflux, allow the reaction mixture to cool to room temperature.

Part 2: Decarboxylation

-

Carefully and slowly, with vigorous stirring, add a molar excess of concentrated sulfuric acid to the cooled reaction mixture. This should be done in an ice bath to control the exothermic reaction.

-

After the addition of the acid is complete, heat the mixture to reflux for 3-4 hours. An oily layer of pentanoic acid should form.

-

Set up a distillation apparatus and distill the pentanoic acid from the reaction mixture.

-

The collected crude pentanoic acid can be further purified by fractional distillation.

Method 2: Krapcho Decarboxylation (One-Pot Synthesis)

The Krapcho decarboxylation offers a milder, one-pot alternative to the traditional two-step method.

Materials and Equipment:

-

This compound

-

Lithium chloride (LiCl)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Stirring apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a stirrer, add this compound, lithium chloride (2-4 equivalents), a small amount of water (2-4 equivalents), and DMSO as the solvent.

-

Heat the reaction mixture to a high temperature (typically in the range of 150-180 °C) with vigorous stirring.

-

Monitor the progress of the reaction using a suitable analytical technique such as TLC or GC-MS. The reaction is driven to completion by the evolution of gaseous byproducts.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water and extract the pentanoic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic layers and wash with brine to remove residual DMSO.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude pentanoic acid can be purified by distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for Traditional Hydrolysis and Decarboxylation.

Caption: Experimental Workflow for Krapcho Decarboxylation.

References

Applications of Diethyl propylmalonate in pharmaceutical intermediate synthesis.

Introduction

Diethyl propylmalonate is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its structure, featuring an active methylene (B1212753) group flanked by two ester functionalities and a propyl substituent, makes it an ideal precursor for the synthesis of a range of heterocyclic and aliphatic drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on barbiturates and anticonvulsants.

Key Applications

The primary applications of this compound in pharmaceutical synthesis are centered around two core reaction pathways:

-

Condensation with Urea (B33335) to form Barbiturates: this compound is a key building block for the synthesis of 5-propyl substituted barbiturates. These compounds are a class of central nervous system (CNS) depressants with sedative, hypnotic, and anticonvulsant properties. The synthesis involves a condensation reaction between this compound and urea in the presence of a strong base.

-

Hydrolysis and Decarboxylation to form Valproic Acid Precursors: this compound can be further alkylated and then hydrolyzed and decarboxylated to produce substituted carboxylic acids. A prominent example is the synthesis of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. While valproic acid itself is dipropylacetic acid, the fundamental steps of malonic ester synthesis using a propyl-substituted malonate are directly applicable.

-

Knoevenagel Condensation for the Synthesis of Unsaturated Compounds: The active methylene group in this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones.[1] This reaction is a valuable tool for forming carbon-carbon double bonds and synthesizing a variety of pharmaceutical intermediates, including precursors to propylacrylic acid.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations involving this compound and related malonic esters.

Table 1: Synthesis of 5,5-Disubstituted Barbiturates from Diethyl Malonate Derivatives

| Starting Material | Product | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Diethyl malonate | Barbituric acid | Sodium, Absolute ethanol (B145695), Urea | Reflux at 110°C for 7 hours | 72-78 | [Organic Syntheses] |

| This compound (proposed) | 5-Propylbarbituric acid | Sodium ethoxide, Urea | Reflux in ethanol | (Not specified) | General Method |

Table 2: Synthesis of Valproic Acid via Malonic Ester Synthesis

| Starting Material | Intermediate | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Diethyl malonate | Diethyl dipropylmalonate | Sodium ethoxide, 1-Bromopropane (B46711) | Reflux for 2 hours | (Not specified) | CN105622390A |

| Diethyl dipropylmalonate | Dipropylmalonic acid | Sodium hydroxide (B78521) (aq) | 60-70°C for 3 hours | (Not specified) | CN105622390A |

| Dipropylmalonic acid | Valproic acid | Heat | 110-160°C | (Not specified) | CN105622390A |

Experimental Protocols

Protocol 1: Synthesis of 5-Propylbarbituric Acid

This protocol describes a representative method for the synthesis of 5-propylbarbituric acid from this compound and urea.

Materials:

-

This compound

-

Urea (dry)

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser and a drying tube, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 gram-atom) of clean, finely cut sodium metal in portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add 101.1 g (0.5 mole) of this compound. In a separate beaker, dissolve 30 g (0.5 mole) of dry urea in 250 mL of warm (approximately 70°C) absolute ethanol. Add the warm urea solution to the reaction flask.

-

Condensation: Heat the reaction mixture to reflux at approximately 110°C using an oil bath for 7 hours. A white precipitate of the sodium salt of 5-propylbarbituric acid will form.

-

Work-up: After the reflux period, cool the mixture and add 500 mL of warm (50°C) water to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

-

Isolation and Purification: Cool the acidified solution in an ice bath to precipitate the 5-propylbarbituric acid. Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven at 100-110°C.

Protocol 2: Synthesis of Valproic Acid from Diethyl Malonate (Illustrative of the Malonic Ester Pathway)

This protocol outlines the synthesis of valproic acid starting from diethyl malonate, demonstrating the key steps of alkylation, hydrolysis, and decarboxylation that are central to this application. A similar process can be envisioned starting with this compound for the synthesis of other substituted carboxylic acids.

Materials:

-

Diethyl malonate

-

1-Bromopropane

-

Sodium ethoxide in ethanol

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Toluene

-

Chloroform

Procedure:

-

Dialkylation: In a suitable reactor, a solution of diethyl malonate and 1-bromopropane is slowly added to an ethanol solution of sodium ethoxide at 50-70°C. The mixture is then heated to reflux for 2 hours. After the reaction, ethanol is recovered by distillation.

-

Hydrolysis: The resulting diethyl dipropylmalonate is hydrolyzed by adding an aqueous solution of sodium hydroxide (15-30%) and heating at 60-70°C for 3 hours. Ethanol produced during the hydrolysis is removed by distillation.

-

Decarboxylation: The reaction mixture is cooled and then acidified with hydrochloric acid. The resulting dipropylmalonic acid is then heated to 110-160°C to induce decarboxylation, yielding crude valproic acid.

-

Purification: The crude valproic acid is purified by rectification. The purified acid is then neutralized with an aqueous solution of sodium hydroxide. Toluene is added, and the mixture is refluxed to remove water azeotropically, leading to the crystallization of sodium valproate. The final product is filtered, washed with chloroform, and dried.

Visualizations

Caption: Synthesis of 5-Propylbarbituric Acid.

Caption: Malonic Ester Synthesis of Valproic Acid.

Caption: Knoevenagel Condensation Pathway.

References

Application Notes and Protocols: Synthesis of Dialkylated Malonic Esters via Reaction of Diethyl Propylmalonate with an Alkyl Halide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The malonic ester synthesis is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of substituted carboxylic acids.[1][2] This application note details the second alkylation step in a sequential malonic ester synthesis, specifically the reaction of diethyl propylmalonate with an alkyl halide. The process involves the deprotonation of the mono-substituted malonate ester to form a resonance-stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide (R-X).[3][4] This dialkylation procedure is crucial for creating α,α-disubstituted acetic acids, which are valuable intermediates in the development of complex molecular scaffolds for drug discovery.[5][6]

The success of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkyl halide.[7] While primary alkyl halides are excellent substrates, secondary alkyl halides can present challenges such as slower reaction rates due to steric hindrance and competing E2 elimination reactions.[2][6] This protocol provides a robust methodology for achieving high yields of the desired dialkylated product.

Data Presentation

The following table summarizes the key quantitative parameters for a representative reaction of this compound with ethyl bromide.

| Parameter | Value | Notes |

| Starting Material | This compound | CAS: 2163-48-6, MW: 202.25 g/mol [8] |

| Alkylating Agent | Ethyl Bromide (EtBr) | 1.0 - 1.1 equivalents |

| Base | Sodium Ethoxide (NaOEt) | 1.1 equivalents (prepared in situ or commercial solution) |

| Alternative Base | Sodium Hydride (NaH) | 1.1 - 1.2 equivalents (60% dispersion in mineral oil) |

| Solvent | Anhydrous Ethanol (B145695) (for NaOEt) | Sufficient to dissolve reactants |

| Alternative Solvent | Anhydrous THF (for NaH) | --- |

| Deprotonation Temp. | 0 °C to Room Temperature | Stir for 30-60 minutes to ensure complete enolate formation[7][9] |

| Alkylation Temp. | Room Temperature to Reflux | Dependent on alkyl halide reactivity; typically 50-80 °C[7] |

| Reaction Time | 2 - 12 hours | Monitor by Thin-Layer Chromatography (TLC)[6] |

| Expected Yield | 75 - 90% | Yield is dependent on the purity of reagents and reactivity of the alkyl halide |

Experimental Protocols

This section provides two detailed protocols for the alkylation of this compound. Protocol 1 utilizes sodium ethoxide in ethanol, a classic and effective method. Protocol 2 employs sodium hydride in THF, which is often preferred for its ability to drive the enolate formation to completion.[10]

Protocol 1: Alkylation using Sodium Ethoxide in Ethanol

1. Materials and Equipment:

-

Flame-dried, three-necked round-bottom flask with a magnetic stir bar

-

Reflux condenser and nitrogen/argon inlet

-

Addition funnel

-

Heating mantle

-

This compound

-

Alkyl halide (e.g., ethyl bromide)

-

Sodium metal or 21% sodium ethoxide solution in ethanol

-

Anhydrous ethanol

-

Diethyl ether (or ethyl acetate) for extraction

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

2. Procedure:

-

Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere (N₂ or Ar).

-

Base Preparation (if not using commercial solution): In the reaction flask, add anhydrous ethanol. Carefully add sodium metal (1.1 eq) in small pieces. The reaction is exothermic and produces flammable hydrogen gas, which must be safely vented.[9] Allow all the sodium to react completely to form sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 eq) dropwise via the addition funnel over 15-20 minutes. Stir the resulting mixture for 30-60 minutes.[7]

-

Alkylation: Add the alkyl halide (1.05 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[3][7]

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[3]

-

Extraction: To the residue, add deionized water to dissolve the sodium halide byproduct. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a ~0.1 mol scale reaction).[9]

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

-

Purification: Filter off the drying agent and concentrate the filtrate by rotary evaporation to obtain the crude product. Purify the product by vacuum distillation or silica (B1680970) gel column chromatography to yield the pure dialkylated malonic ester.[7][9]

Protocol 2: Alkylation using Sodium Hydride in THF

1. Materials and Equipment:

-

Same glassware as Protocol 1

-

Syringe or cannula for liquid transfers

-

Ice bath

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching

-

Other reagents and equipment as listed in Protocol 1

2. Procedure:

-

Reaction Setup: Under an inert atmosphere, add anhydrous THF to the reaction flask, followed by the careful addition of sodium hydride (1.2 eq). Caution: Sodium hydride is highly reactive and flammable; handle with extreme care.[6]

-

Enolate Formation: Cool the NaH/THF suspension to 0 °C using an ice bath. Slowly add this compound (1.0 eq) dropwise via syringe over 20 minutes. Hydrogen gas will evolve. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour.[6]

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise at room temperature. The reaction may be exothermic. Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-12 hours. Monitor the reaction's progress by TLC.[6]

-

Work-up and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.[6]

-

Extraction, Washing, Drying, and Purification: Follow steps 6-8 as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. grokipedia.com [grokipedia.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound 99% | 2163-48-6 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Continuous Flow Synthesis of Diethyl Propylmalonate Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract